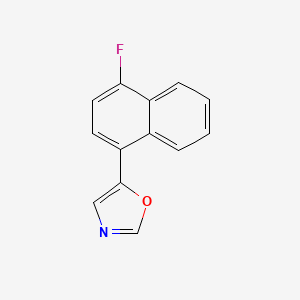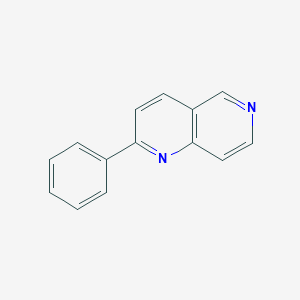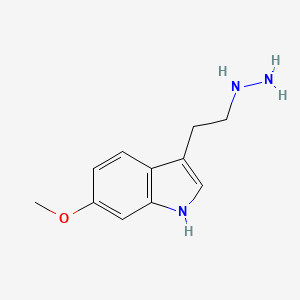
Methyl 3-formylquinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-formylquinoline-4-carboxylate is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both formyl and carboxylate groups in the quinoline ring makes this compound particularly interesting for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-formylquinoline-4-carboxylate can be synthesized through several methods. One common approach involves the cyclization of aryl methyl ketones, arylamines, and 1,3-dicarbonyl compounds. This metal-free process achieves a C-C bond cleavage of 1,3-dicarbonyl compounds for use as a C1 synthon . Another method involves the use of microwave irradiation, which is pollution-free, energy-efficient, and less time-consuming .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-formylquinoline-4-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Titanium dioxide catalyst and oxygen for aerobic dehydrogenation.
Reducing agents: Hantzsch esters for deoxygenation of N-heterocyclic N-oxides.
Catalysts: Palladium and cobalt catalysts for various coupling and dehydrogenation reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, substituted quinolines, and other quinoline derivatives with various functional groups.
Scientific Research Applications
Methyl 3-formylquinoline-4-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential antiviral, anticancer, and antimicrobial activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex quinoline derivatives.
Material Science: Quinoline derivatives are used in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of methyl 3-formylquinoline-4-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. For example, quinoline derivatives have been shown to inhibit the activity of certain kinases and proteases, which are involved in cancer cell proliferation and viral replication .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 3-formylquinoline-4-carboxylate include:
Quinoxaline derivatives: Known for their antifungal, antibacterial, and antiviral activities.
Indole derivatives: Possess a wide range of biological activities, including anticancer and anti-inflammatory properties.
Uniqueness
This compound is unique due to the presence of both formyl and carboxylate groups in the quinoline ring, which allows for diverse chemical modifications and applications. Its ability to undergo various chemical reactions and its potential in medicinal chemistry make it a valuable compound for scientific research.
Properties
CAS No. |
81355-38-6 |
|---|---|
Molecular Formula |
C12H9NO3 |
Molecular Weight |
215.20 g/mol |
IUPAC Name |
methyl 3-formylquinoline-4-carboxylate |
InChI |
InChI=1S/C12H9NO3/c1-16-12(15)11-8(7-14)6-13-10-5-3-2-4-9(10)11/h2-7H,1H3 |
InChI Key |
XTPLUSCIGSTOOB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=NC2=CC=CC=C21)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(3-Methoxyphenyl)methyl]-1,1,1-trimethylsilanamine](/img/structure/B11893037.png)


![1,4,6-Trimethyl-9H-indeno[2,1-c]pyridine](/img/structure/B11893051.png)



![6,9-Diazaspiro[4.5]decane-7,10-dione, 8-(1-methylethyl)-, (S)-](/img/structure/B11893070.png)
![Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11893072.png)

![2-Isobutyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11893088.png)

![4-Amino-5H-chromeno[4,3-D]pyrimidin-5-one](/img/structure/B11893101.png)
